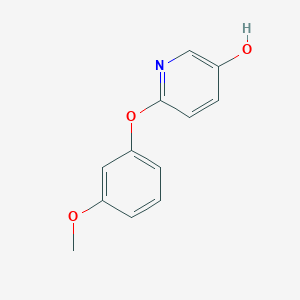

6-(3-Methoxyphenoxy)pyridin-3-OL

Description

6-(3-Methoxyphenoxy)pyridin-3-ol (CAS: 1394954-82-5) is a pyridine derivative with a hydroxyl group at the 3-position and a 3-methoxyphenoxy substituent at the 6-position. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol and a purity of ≥95% . The compound’s structure combines aromatic and hydrogen-bonding functionalities, making it a candidate for applications in medicinal chemistry and materials science. Notably, the hydroxyl group at the 3-position is hypothesized to play a critical role in biological interactions, such as hydrogen bonding with target proteins . However, detailed physicochemical properties (e.g., melting point, solubility) and specific biological activities remain understudied, as commercial data focus primarily on synthesis and availability .

Properties

IUPAC Name |

6-(3-methoxyphenoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-10-3-2-4-11(7-10)16-12-6-5-9(14)8-13-12/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBXEBNOKLSKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 6-(3-Methoxyphenoxy)pyridin-3-OL may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenoxy)pyridin-3-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the methoxy group can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-(3-Methoxyphenoxy)pyridin-3-OL has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenoxy)pyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Pyridin-3-ol Derivatives

Pyridin-3-ol derivatives are characterized by a hydroxyl group at the 3-position of the pyridine ring, which is often linked to biological activity. Below is a comparative analysis of 6-(3-Methoxyphenoxy)pyridin-3-ol and structurally related compounds:

Structural and Functional Differences

The table below summarizes key structural features, molecular properties, and biological implications of analogous compounds:

Biological Activity

6-(3-Methoxyphenoxy)pyridin-3-OL is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a methoxyphenoxy group. Its molecular formula is , and it has a molecular weight of approximately 219.24 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that the compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable study assessed its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cells, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.

Case Study: Apoptosis Induction

A recent investigation utilized flow cytometry to analyze the apoptotic effects of the compound on MCF-7 cells. The results indicated that treatment with this compound resulted in an increase in Annexin V-positive cells, confirming its role in promoting apoptosis.

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : It is believed that the compound disrupts bacterial cell membranes, leading to cell lysis.

- Anticancer Mechanism : The induction of apoptosis is mediated through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in cancerous cells.

- Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathways is thought to be a key mechanism by which this compound exerts its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 6-(3-Methoxyphenoxy)pyridin-3-OL?

- The compound can be synthesized via hydroxylation or substitution reactions. For pyridine derivatives, hydroxylation using oxidants like H₂O₂ or KMnO₄ on precursor molecules (e.g., methyl-substituted pyridines) is a foundational approach . Introducing the 3-methoxyphenoxy group may involve nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, requiring optimization of catalysts (e.g., CuI) and solvents (e.g., DMF) to enhance regioselectivity .

Q. How is this compound structurally characterized in academic research?

- Characterization typically involves nuclear magnetic resonance (NMR) for analyzing proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, methoxy) . Advanced techniques like X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are synthesized .

Q. What preliminary biological activities are reported for this compound analogs?

- Structurally similar compounds, such as 6-(hydroxymethyl)pyridin-3-ol, exhibit kinase inhibitory activity by binding to ATP pockets, disrupting phosphorylation cascades . Bioactivity assays (e.g., enzymatic inhibition, cell viability tests) are critical for evaluating therapeutic potential, particularly in cancer or inflammatory pathways.

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound derivatives?

- Contradictions often arise from tautomerism or solvent effects. For example, hydroxyl protons in pyridinols may exhibit variable chemical shifts in DMSO vs. CDCl₃. Multi-dimensional NMR (e.g., HSQC, HMBC) and computational modeling (DFT) can clarify electronic environments and tautomeric equilibria . Cross-validation with high-resolution MS ensures molecular integrity .

Q. What strategies optimize regioselectivity when introducing bulky substituents (e.g., 3-methoxyphenoxy) to pyridine cores?

- Protecting group chemistry is pivotal. For instance, tert-butyldimethylsilyl (TBS) groups can shield hydroxyls during SNAr reactions, improving yields of ortho-substituted products . Transition metal catalysis (e.g., Pd-mediated cross-coupling) may also enhance selectivity for sterically hindered positions .

Q. How do electronic effects of substituents (e.g., methoxy vs. trifluoromethyl) influence the bioactivity of pyridin-3-ol derivatives?

- Methoxy groups enhance electron density, potentially improving binding to hydrophobic kinase pockets, while electron-withdrawing groups (e.g., CF₃) may alter redox properties or metabolic stability . Comparative SAR studies using in vitro assays (e.g., IC₅₀ determination) and molecular docking simulations are essential to map structure-activity relationships .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) effectively separates polar pyridinol derivatives. For scale-up, recrystallization in ethanol/water mixtures or silica gel chromatography (ethyl acetate/hexane gradients) is preferred .

Methodological Notes

- Synthesis Optimization : Include control experiments to assess reaction kinetics and byproduct formation.

- Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm purity and structure .

- Biological Assays : Pair enzymatic screens with cell-based models (e.g., cancer cell lines) to evaluate functional impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.